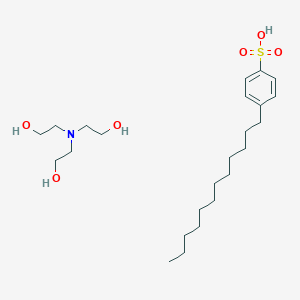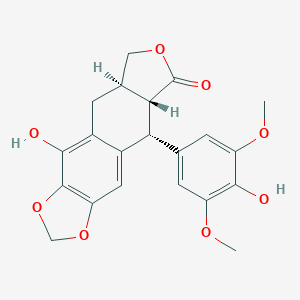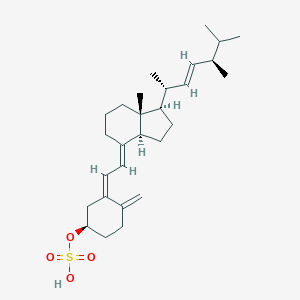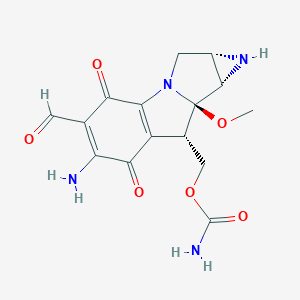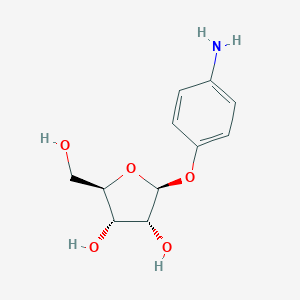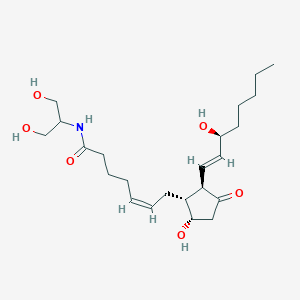
PGD2-dihydroxypropanylamine
Übersicht
Beschreibung
Prostaglandin D2 (PGD2) is a major cyclooxygenase product in various tissues and plays a role in both pro- and anti-inflammatory processes, depending on the disease process and etiology . It is formed from arachidonic acid through the action of cyclooxygenase and PGD synthases (PGDSs) . PGD2 can activate human eosinophils through the DP2 receptor and has both pro- and anti-inflammatory effects via the DP1 receptor . It is also involved in the allergic response and asthma, as it is a major product generated by activated mast cells .
Synthesis Analysis
The synthesis of PGD2 involves the oxygenation of arachidonic acid to PGH2,
Wissenschaftliche Forschungsanwendungen
PGD2 and Allergic Disorders : PGD2 is synthesized by human mast cells and other immune cells, playing a significant role in the pathophysiology of allergic disorders. Its effects are mediated by D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors on various immune and non-immune cells involved in allergic inflammation. Selective DP2 receptor antagonists are being developed for the treatment of asthma and allergic rhinitis (Marone et al., 2018).
PGD2 Receptor Antagonists in Airway Inflammation : Investigational prostaglandin D2 receptor antagonists are showing promise in the treatment of airway inflammation. These antagonists target DP1 and DP2 receptors on immune and non-immune cells, crucial in the pathophysiology of allergic airway disease. This approach is seen as potential future treatment for asthma and allergic rhinitis (Santini et al., 2016).
DP2 Receptor and Asthma Management : A study on the DP2 receptor antagonist fevipiprant highlights its potential in managing moderate-to-severe T2-high asthma. Fevipiprant has shown efficacy in inhibiting eosinophilic bronchial inflammation and improving pulmonary function, suggesting its role as a valuable add-on treatment for asthma (Pelaia et al., 2020).
PGD2 and Eosinophilic Inflammation : PGD2 plays a key role in mediating allergic reactions such as asthma, allergic rhinitis, and atopic dermatitis through its receptors on immune cells like eosinophils. Its involvement in allergic responses and the potential for targeted therapies against its receptors offer new avenues for treating allergic diseases (Monneret et al., 2003).
PGD2 in Chronic Obstructive Pulmonary Disease (COPD) : Pharmacological blockade of the DP2 receptor has been shown to inhibit cigarette smoke-induced inflammation, mucus cell metaplasia, and epithelial hyperplasia in the lungs. This suggests a potential therapeutic strategy for COPD and other conditions characterized by neutrophil influx and airway remodeling (Stebbins et al., 2010).
Zukünftige Richtungen
Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states . Therefore, the prostaglandin D2 receptor 2 pathway is a novel and important therapeutic target for asthma .
Eigenschaften
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGYYZQISUWGN-AVMYJHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PGD2-dihydroxypropanylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



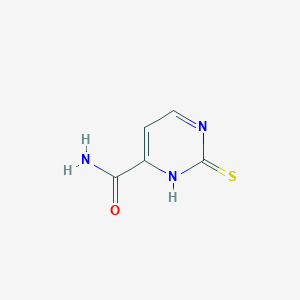
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
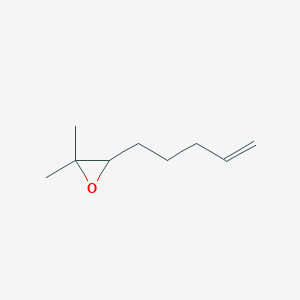
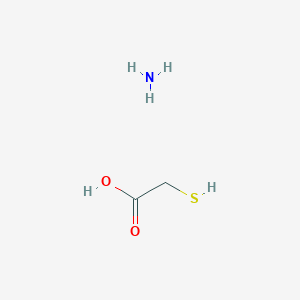
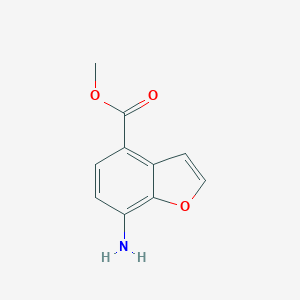
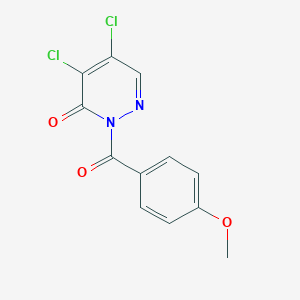
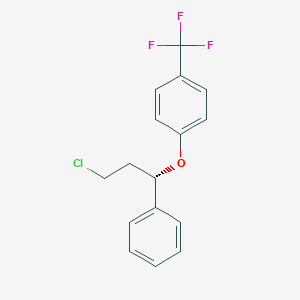
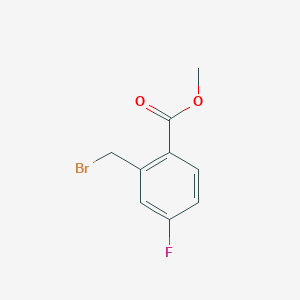
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
